5-Methoxypyrazin-2-amine

Descripción

Significance of Pyrazine (B50134) Derivatives in Chemical and Biological Sciences

Pyrazine derivatives are a significant class of N-heterocyclic compounds that are subjects of extensive research due to their presence in natural products and their wide-ranging applications in medicinal chemistry and materials science. tandfonline.comresearchgate.net These six-membered aromatic rings containing two nitrogen atoms in a 1,4-arrangement are key structural motifs in many biologically active molecules. nih.gov

The pyrazine framework is a cornerstone in the development of new therapeutic agents. tandfonline.com Compounds incorporating this structure have demonstrated a remarkable diversity of pharmacological effects, including anticancer, anti-inflammatory, antibacterial, antioxidant, and antipyretic activities. tandfonline.comresearchgate.netnih.gov Their ability to serve as ligands for various biological targets, including enzymes and receptors, makes them valuable in drug discovery. ontosight.aiontosight.ai For instance, pyrazine derivatives have been investigated for their neuroprotective effects, showing potential as candidates for drugs targeting neurological disorders. ontosight.ai Beyond pharmaceuticals, pyrazines are also utilized in agrochemicals and the flavor and fragrance industry. chemimpex.com Some alkylpyrazines function as pheromones in insects, while others contribute to the aroma of roasted or fermented foods. thieme-connect.de

Overview of 5-Methoxypyrazin-2-amine as a Research Compound

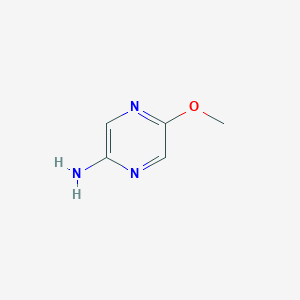

This compound is a specific pyrazine derivative that serves as a valuable research compound and a building block in organic synthesis. lookchem.com It is characterized by a pyrazine ring substituted with a methoxy (B1213986) group (-OCH₃) at the 5-position and an amino group (-NH₂) at the 2-position. lookchem.com This substitution pattern imparts specific chemical properties that make it a useful intermediate for creating more complex molecules. smolecule.com

Classified as a bioactive small molecule, this compound is utilized in laboratory settings for chemical research and manufacturing purposes. calpaclab.com Its structure is confirmed through various analytical methods, and its properties are well-documented in chemical databases. nih.govchemscene.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| CAS Number | 54013-07-9 | nih.govchemscene.comhoffmanchemicals.com |

| Molecular Formula | C₅H₇N₃O | nih.govchemscene.comhoffmanchemicals.com |

| Molecular Weight | 125.13 g/mol | nih.govchemscene.comhoffmanchemicals.com |

| Canonical SMILES | COC1=NC=C(N=C1)N | nih.govchemscene.com |

| InChI Key | BWXBZAOCBVXFMQ-UHFFFAOYSA-N | nih.gov |

| Purity | ≥98% | chemscene.com |

| Appearance | Yellow-brown crystalline solid | |

| Storage | 4°C, protect from light | chemscene.com |

| Topological Polar Surface Area | 61.03 Ų | chemscene.com |

| Hydrogen Bond Donor Count | 1 | chemscene.com |

| Hydrogen Bond Acceptor Count | 4 | chemscene.com |

| Rotatable Bond Count | 1 | chemscene.com |

This table is interactive. Users can sort columns by clicking on the headers.

Research Trajectories and Future Directions for this compound

The utility of this compound as a research chemical suggests several potential trajectories for future investigation. These avenues focus on leveraging its structure for the development of novel compounds and applications.

Synthetic Optimization: A key area of future research involves the development of more efficient and scalable synthesis methods for this compound and its derivatives. smolecule.com This could include exploring one-pot methodologies to improve reaction yields and reduce production costs, making these compounds more accessible for broader research. vulcanchem.com A typical laboratory synthesis involves heating 5-bromopyrazin-2-amine with sodium methoxide (B1231860) in methanol. thieme-connect.de

Biological Screening: Given the wide range of biological activities associated with the pyrazine scaffold, a significant future direction is the comprehensive biological screening of novel derivatives synthesized from this compound. researchgate.netnih.gov In vitro assays could evaluate their potential as antimicrobial, anticancer, anti-inflammatory, or antiviral agents. vulcanchem.com For example, related pyrazine derivatives are explored as intermediates in the synthesis of pharmaceuticals, including anti-cancer agents and antibiotics. chemimpex.com

Computational Modeling: The use of computational chemistry and quantitative structure-activity relationship (QSAR) models represents another promising research frontier. vulcanchem.com These predictive tools can be used to model the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives. vulcanchem.com Computational docking studies could also predict how these molecules might interact with specific biological targets, such as kinase domains or receptors, thereby guiding the design of more potent and selective compounds. vulcanchem.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-methoxypyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-9-5-3-7-4(6)2-8-5/h2-3H,1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWXBZAOCBVXFMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10561415 | |

| Record name | 5-Methoxypyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10561415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54013-07-9 | |

| Record name | 5-Methoxypyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10561415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxypyrazin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 5 Methoxypyrazin 2 Amine

Established Synthetic Routes to 5-Methoxypyrazin-2-amine and Related Pyrazines

The synthesis of the this compound framework relies on fundamental and specialized organic reactions. These include the initial construction of the pyrazine (B50134) core, followed by the strategic introduction of the required functional groups.

Condensation Reactions for Pyrazine Ring Formation

The foundational approach to constructing the pyrazine ring is through condensation reactions. A widely employed method involves the reaction between a 1,2-dicarbonyl compound and a 1,2-diamine. unimas.myjlu.edu.cn This reaction, when using symmetrical starting materials, generally provides the best results for producing a single pyrazine product. unimas.my The condensation initially forms a dihydropyrazine (B8608421), which is subsequently oxidized to the aromatic pyrazine ring. unimas.my Common oxidizing agents for this step include copper (II) oxide and manganese oxide. unimas.my

Alternative condensation pathways include the self-condensation of two molecules of an α-aminocarbonyl compound, which also proceeds through a dihydropyrazine intermediate before oxidation. unimas.myresearchgate.net Furthermore, pyrazine derivatives can be formed from the condensation of amino sugars with α-dicarbonyl compounds in the presence of ammonia (B1221849). researchgate.net The choice of reactants is critical, as the use of unsymmetrical starting materials can lead to the formation of multiple regioisomers, complicating the synthesis. benthamdirect.com

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 1,2-Dicarbonyl | 1,2-Diaminoethane | Dihydropyrazine (precursor) | unimas.my |

| α-Aminocarbonyl | α-Aminocarbonyl | Dihydropyrazine (precursor) | unimas.myresearchgate.net |

| Glyoxal bisulphate | Aminomalonamidamidine | Pyrazine derivative | unimas.my |

Alkoxy-Dehalogenation Strategies for Methoxy (B1213986) Group Introduction

The introduction of a methoxy group onto the pyrazine ring is commonly achieved through an alkoxy-dehalogenation strategy. This nucleophilic substitution reaction typically involves a halogenated pyrazine precursor, most often a chloropyrazine.

An effective route to asymmetrically substituted methoxypyrazines involves an initial chlorination step to create a reactive site on the pyrazine ring. researchgate.netresearchgate.net The resulting chloropyrazine is then treated with a methoxide (B1231860) source, such as sodium methoxide in methanol, to displace the chloride and form the desired methoxypyrazine derivative. researchgate.net For example, monochloro-derivatives of pyrazines have been shown to react with methanolic sodium methoxide to afford the target methoxy-substituted pyrazines in high yields (87–90%). researchgate.net

This strategy is not limited to pyrazines; a similar nucleophilic aromatic substitution has been used to introduce a methoxy group onto a related pyridine (B92270) ring by reacting 2,6-dibromo-3-aminopyridine with sodium methoxide. nih.gov Palladium-catalyzed reactions can also facilitate this transformation. For instance, the synthesis of 5-ethoxypyrazin-2-amine (B1391080), an analogue of this compound, can be achieved by reacting 5-bromopyrazin-2-amine with sodium ethoxide in the presence of a palladium catalyst.

| Halogenated Precursor | Reagent | Product | Yield | Reference |

| Monochloropyrazine derivative | Sodium methoxide | 6-methyl substituted Methoxypyrazine | 87-90% | researchgate.net |

| 2,6-dibromo-3-aminopyridine | Sodium methoxide | 6-bromo-2-methoxy-3-aminopyridine | 98% | nih.gov |

| 5-bromopyrazin-2-amine | Sodium ethoxide (Pd catalyst) | 5-Ethoxypyrazin-2-amine | N/A |

Aminopyrazine Precursors in this compound Synthesis

Aminopyrazines are versatile precursors in the synthesis of more complex derivatives like this compound. The synthesis can either begin with a pre-functionalized aminopyrazine or involve the introduction of the amino group at a later stage.

One common method to produce the foundational 2-aminopyrazine (B29847) is by reacting a 2-halopyrazine, such as 2-chloropyrazine (B57796) or 2-bromopyrazine, with anhydrous ammonia at elevated temperatures. google.com This reaction is typically performed in an inert solvent like ethanol (B145695) in an autoclave at temperatures ranging from 150-200°C, resulting in good yields of 2-aminopyrazine. google.com

Alternatively, a synthesis can start from an aminopyrazine and build complexity. For example, 2-hydroxy-5-methoxypyrazine has been synthesized in a three-step sequence starting from an aminopyrazine. researchgate.net The amino group can also be introduced onto an already substituted pyrazine ring. In one synthetic route, a methoxypyrazine carboxylate was converted to the corresponding aminopyrazine derivative using a palladium-catalyzed reaction with diphenylmethanimine, followed by hydrolysis. nih.gov Substituted aminopyrazines, such as 2-amino-5-bromopyrazine, also serve as important intermediates for creating more elaborate pyrazine structures. chemsrc.com

Advanced Methodologies for Asymmetrically Substituted Methoxypyrazines

More advanced and highly regioselective methods have been developed for the synthesis of asymmetrically substituted methoxypyrazines. One notable strategy provides a versatile pathway to these complex molecules, which are often potent flavor compounds. researchgate.net

This synthetic route begins with the condensation of 1,2-aminoalcohols with Boc-protected aliphatic amino acids. researchgate.netresearchgate.net This initial step forms an amide bond. Subsequent oxidation of the secondary alcohol in the aminoalcohol moiety yields a ketone. The Boc-protecting group is then removed, and the resulting intermediate undergoes spontaneous intramolecular cyclization to form a cycloimine, which is then aromatized via a chlorination step. This chlorination not only facilitates aromatization but also provides the leaving group necessary for the final step. The introduction of the methoxy group is then accomplished through alkoxy-dehalogenation by treating the chlorinated pyrazine with sodium methoxide. researchgate.net This multi-step process allows for the direct and selective introduction of various alkyl groups and the methoxy group at specific positions on the pyrazine ring. researchgate.netresearchgate.net

Functional Group Interconversions and Derivatization

The functional groups on the this compound scaffold, particularly the amino group, provide sites for further chemical modification and derivatization.

Reactions at the Amino Group

The exocyclic amino group of 2-aminopyrazines is a key site for functionalization. It can undergo a variety of reactions, including acylation and electrophilic substitution.

N-acylation of the amino group is a common transformation. However, the reaction conditions, particularly the choice of base, can influence the outcome. When N-benzoylation of 2-aminopyrimidines and aminopyrazines is carried out in the presence of a relatively strong base like triethylamine, an undesired N,N-diacylation product is often formed. semanticscholar.orgresearchgate.net This is because the initially formed amide is acidic enough to be deprotonated by the strong base, creating an anion that rapidly reacts with a second molecule of the acylating agent. semanticscholar.org To achieve clean N-monoacylation, a weak base such as pyridine should be used, which is not strong enough to deprotonate the amide product. semanticscholar.org

The amino group also directs electrophilic substitution onto the pyrazine ring. For example, 2-aminopyrazine derivatives can be selectively fluorinated. sioc-journal.cn The reaction of 2-aminopyrazines with Selectfluor in an aqueous phase provides a transition-metal-free method to afford 5-fluoro-2-aminopyrazines with high regioselectivity and good yields. sioc-journal.cn This highlights the activating and directing effect of the amino group in electrophilic aromatic substitution.

Other reactions at the amino group include diazotization, where the amino group is converted into a diazonium salt, which can then be replaced by other functional groups. nih.gov

| Reaction Type | Reagents | Product | Key Finding | Reference |

| N-Acylation | Benzoyl chloride, Strong Base (Et3N) | N,N-diacyl aminopyrazine | Strong base leads to di-acylation | semanticscholar.org |

| N-Acylation | Benzoyl chloride, Weak Base (Pyridine) | N-monoacyl aminopyrazine | Weak base favors mono-acylation | semanticscholar.org |

| Electrophilic Fluorination | Selectfluor, Toluene/Water | 5-fluoro-2-aminopyrazine | Amino group directs fluorination to the 5-position | sioc-journal.cn |

Modifications of the Pyrazine Ring System

The pyrazine ring system is amenable to various modifications, which are crucial for fine-tuning the properties of the final compounds. These transformations often involve the strategic introduction of substituents that can alter the electronic nature and reactivity of the pyrazine core.

Various chemical transformations, including nitration, acetylation, esterification, bromination, and amidation, have been successfully applied to pyrazine-based starting materials that contain amine or amide groups. imist.ma These modifications are instrumental in developing a diverse library of pyrazine derivatives. For instance, the presence of an amine group, as in this compound, directs the course of subsequent reactions, influencing the position of newly introduced functional groups. The molecular structure of the resulting pyrazine derivatives, confirmed through spectroscopic methods like 1H NMR, 13C NMR, and Mass Spectrometry, underscores the versatility of these synthetic strategies. imist.ma

Introduction of Halogen Substituents (e.g., Bromination)

The introduction of halogen atoms, particularly bromine, onto the pyrazine ring is a key synthetic step that opens up avenues for further functionalization through cross-coupling reactions.

The bromination of aminopyrazine derivatives is a common and effective method for introducing a bromine substituent. For example, the synthesis of 5-bromo-6-methylpyrazin-2-amine (B112964) can be achieved by treating 6-methylpyrazin-2-amine (B1313810) with a brominating agent like N-bromosuccinimide (NBS). This reaction is typically carried out under controlled conditions to ensure regioselectivity. Another method involves the use of hydrobromic acid (HBr) and sodium nitrite (B80452) (NaNO₂) at low temperatures. The bromine atom, once introduced, can be substituted by various nucleophiles or participate in coupling reactions.

A hypothetical but plausible synthetic pathway for the bromination of a methoxypyrazine derivative involves the use of NBS under radical conditions to introduce a bromine atom at a specific position on the pyrazine ring. vulcanchem.com For instance, the bromination of 3-methoxypyrazine could potentially occur at the 2-position. vulcanchem.com The resulting brominated intermediate, such as 5-bromo-3-methoxypyrazin-2-amine, is a valuable building block for creating more complex molecules. chemimpex.com

Table 1: Examples of Bromination Reactions on Pyrazine Derivatives

| Starting Material | Brominating Agent | Product | Reference |

| 6-Methylpyrazin-2-amine | N-Bromosuccinimide (NBS) | 5-Bromo-6-methylpyrazin-2-amine | |

| 6-Methylpyrazin-2-amine | HBr, NaNO₂ | 5-Bromo-6-methylpyrazin-2-amine | |

| 3-Methoxypyrazine (hypothetical) | N-Bromosuccinimide (NBS) | 2-Bromo-3-methoxypyrazine | vulcanchem.com |

Catalytic Approaches in this compound Synthesis

Catalytic methods, particularly those employing transition metals like palladium and copper, have revolutionized the synthesis of pyrazine derivatives, offering high efficiency and selectivity.

Palladium-Catalyzed Reactions in Pyrazine Chemistry

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds on the pyrazine scaffold. Reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination are widely used to functionalize halopyrazines. rsc.org

The synthesis of 5-ethoxypyrazin-2-amine can be achieved through a palladium-catalyzed nucleophilic aromatic substitution by reacting 5-bromopyrazin-2-amine with sodium ethoxide. This highlights the utility of palladium catalysis in introducing alkoxy groups. Furthermore, palladium catalysts, in conjunction with ligands like BrettPhos and RuPhos, have demonstrated broad scope in the C-N cross-coupling of amines with aryl and heteroaryl halides, a methodology applicable to the synthesis of complex pyrazine derivatives. nih.govrsc.org These catalyst systems are robust and can often be used at low loadings with short reaction times. nih.gov

A general approach for N3-substituted-2,3-diaminopyridines, which can be conceptually extended to pyrazines, involves the palladium-catalyzed C,N-cross coupling of unprotected 3-halo-2-aminopyridines with primary and secondary amines using RuPhos- and BrettPhos-precatalysts in combination with LiHMDS. nih.gov

Table 2: Examples of Palladium-Catalyzed Reactions in Pyrazine Chemistry

| Pyrazine Substrate | Coupling Partner | Catalyst/Ligand System | Product Type | Reference |

| 5-Bromopyrazin-2-amine | Sodium ethoxide | Palladium catalyst | 5-Ethoxypyrazin-2-amine | |

| Chloropyrazine | Phenylacetylene | [Pd(allyl)Cl]₂/PPh₃ | Diarylacetylene derivative | rsc.org |

| 3-Halo-2-aminopyridine (analogous) | Primary/Secondary amines | RuPhos/BrettPhos precatalysts | N3-substituted-2,3-diaminopyridine | nih.gov |

Copper-Catalyzed Transformations

Copper-catalyzed reactions offer a complementary and often more cost-effective alternative to palladium-based systems for certain transformations in pyrazine chemistry. These reactions are particularly useful for C-N and C-O bond formation.

A direct alkoxylation method for synthesizing 5-ethoxypyrazin-2-amine involves using ethanol as a nucleophile in the presence of a copper catalyst. Copper(I) complexes, often formed in situ from CuI and a suitable ligand, can catalyze the smooth C-N coupling of aryl iodides with primary and secondary amines at room temperature. mdpi.com Furthermore, CuO-based catalytic systems have been developed for the arylation of amines in aqueous media, showcasing a greener approach. mdpi.com While direct examples with this compound are not explicitly detailed, the principles of these copper-catalyzed methodologies are applicable to its synthesis and functionalization. For instance, the reaction of CuSCN with 2,5-dimethylpyrazine (B89654) yields a polymeric material, indicating the coordination of pyrazine nitrogen atoms to copper centers, a fundamental step in many catalytic cycles. researchgate.net

Green Chemistry Approaches and Sustainable Synthesis of this compound Analogues

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. This involves the use of environmentally benign solvents, catalysts, and reaction conditions.

A greener preparation method for an intermediate to 2-methoxy-5-aminopyridine, an analogue of this compound, has been developed. google.com This process involves nitration in the presence of a solvent, followed by hydrolysis, chlorination, methoxylation, and reduction. The method boasts a simple process, short production cycle, mild reaction conditions, and reduced waste, making it suitable for industrial production. google.com

One-pot syntheses are a hallmark of green chemistry as they reduce the number of purification steps and minimize solvent waste. The synthesis of morpholines, which shares synthetic challenges with substituted pyrazines like the selective monoalkylation of amines, has been achieved via greener routes using ethylene (B1197577) sulfate. chemrxiv.org Such strategies could potentially be adapted for the synthesis of this compound analogues. The development of catalytic systems that operate in environmentally friendly solvents like water or that can be performed under solvent-less conditions are also key areas of research in the sustainable synthesis of pyrazine derivatives.

Structure Activity Relationship Sar Studies of 5 Methoxypyrazin 2 Amine Derivatives

Design Principles for SAR Investigations of Pyrazin-2-amine Cores

The pyrazin-2-amine core serves as a versatile scaffold in drug design. Its heteroaromatic nature, combining both polar and nonpolar characteristics, allows for a variety of interactions with biological targets. acs.org Design principles for SAR studies of this core often focus on several key aspects:

Substitution Pattern: The positions and types of substituents on the pyrazine (B50134) ring are systematically varied to probe the electronic and steric requirements for optimal activity.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can help to understand the importance of those groups for binding and activity.

Conformational Analysis: The three-dimensional arrangement of the molecule is crucial for its interaction with a target protein. Design strategies may involve introducing rigid elements or flexible linkers to explore different conformational spaces.

A systematic analysis of pyrazine-based ligands in the RCSB PDB database has shown that the most frequent interaction is a hydrogen bond to a pyrazine nitrogen atom, which acts as an acceptor. acs.orgresearchgate.net This highlights the importance of the nitrogen atoms in the pyrazine ring for molecular recognition.

Impact of Substituent Modifications on Biological Activity

Modifications to the substituents on the 5-methoxypyrazin-2-amine scaffold can have a profound impact on the resulting compound's biological profile.

The methoxy (B1213986) group (-OCH3) is a common substituent in many approved drugs and natural products. nih.gov Its presence can significantly influence a molecule's properties in several ways: nih.gov

Electronic Effects: The methoxy group is an electron-donating group, which can alter the electron density of the pyrazine ring and influence its reactivity and binding affinity.

Lipophilicity: The addition of a methoxy group generally increases the lipophilicity of a compound, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Steric Interactions: The size and orientation of the methoxy group can influence how a molecule fits into a binding pocket. In some cases, the methoxy group can be almost coplanar with an attached benzene (B151609) ring. nih.gov

Hydrogen Bonding: While the methoxy group itself is not a strong hydrogen bond donor, the oxygen atom can act as a hydrogen bond acceptor.

Studies on methoxy-substituted distyrylpyrazines have shown that the introduction of methoxy groups can alter the crystal packing strategies, favoring methoxy···methoxy and -OCH3···π contacts over typical pyrazine-based synthons. acs.org Research on 2,5-dimethoxyphenylpiperidines demonstrated that the deletion of methoxy groups from the phenyl ring was detrimental to their agonist activity at serotonin (B10506) receptors. nih.gov

Halogenation, the introduction of halogen atoms such as bromine, is a common strategy in medicinal chemistry to modulate a compound's properties. nih.gov The introduction of a bromine atom can have several effects:

Electronic Effects: Halogens are electron-withdrawing groups, which can significantly alter the electronic properties of the pyrazine ring.

Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can impact its solubility and ability to cross cell membranes. rsc.org

Halogen Bonding: The bromine atom can participate in halogen bonds, a type of non-covalent interaction that can contribute to ligand-protein binding. acs.org

Reactivity: The presence of a halogen can provide a handle for further chemical modifications and synthetic transformations.

For instance, the synthesis of 2-amino-5-bromo-3-(methylamino)pyrazine has been reported as a ligand in transition metal complexes, indicating its utility in coordination chemistry. rsc.org

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining biological activity. Enantiomers, which are non-superimposable mirror images of each other, can have vastly different pharmacological effects. For example, in a study of phenylpiperidines, the (S)-configuration was tentatively assigned to the more active enantiomer (eutomer). nih.gov

The specific spatial arrangement of substituents on the pyrazine ring can dictate how the molecule interacts with its biological target, influencing binding affinity and efficacy. Therefore, the synthesis and evaluation of individual stereoisomers are often essential in SAR studies.

Computational Approaches in SAR Analysis

Computational methods play an increasingly important role in modern drug discovery and SAR analysis. These techniques can provide valuable insights into how a ligand might interact with its target protein, helping to guide the design of new and more potent compounds.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of this compound derivatives, docking studies can be used to:

Predict Binding Modes: Determine how these molecules might fit into the active site of a target protein.

Identify Key Interactions: Elucidate the specific amino acid residues involved in binding, such as through hydrogen bonds, hydrophobic interactions, or π-π stacking. researchgate.netnih.gov

Estimate Binding Affinity: Provide a score that can be used to rank potential drug candidates.

For example, molecular docking studies of pyrazine-2-carboxylic acid derivatives with M. tuberculosis InhA protein revealed key hydrogen bonding and π-π interactions that correlated with their experimental activity. researchgate.net Similarly, docking studies have been used to rationalize the in vitro data for pyrazine-linked 2-aminobenzamides as HDAC inhibitors. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For pyrazine derivatives, various QSAR models have been developed to predict their therapeutic potential and to elucidate the key molecular features governing their activity.

A notable approach in the QSAR analysis of pyrazine derivatives involves the use of 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These methods provide detailed insights into the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of the molecules, which are then correlated with their biological activities.

For instance, a 3D-QSAR study on a series of 8-amino-imidazo[1,5a]pyrazine derivatives as Bruton's tyrosine kinase (BTK) inhibitors revealed the importance of steric and hydrophobic interactions for enhanced activity. scienceopen.com The developed Gaussian and field-based models demonstrated strong predictive power, with high correlation coefficients (r²) of 0.93 and 0.92, respectively. japsonline.com Such models are instrumental in pinpointing the essential descriptors that contribute to the biological efficacy of these compounds. scienceopen.comjapsonline.com

The general workflow for developing a QSAR model for pyrazine derivatives typically involves the following steps:

Data Set Selection: A series of pyrazine derivatives with experimentally determined biological activities (e.g., IC₅₀ values) is compiled.

Molecular Modeling and Alignment: The 3D structures of the compounds are generated and aligned based on a common scaffold or a docked conformation.

Descriptor Calculation: Various physicochemical and structural descriptors are calculated for each molecule.

Model Development: Statistical methods, such as Partial Least Squares (PLS) analysis, are employed to build a mathematical model correlating the descriptors with the biological activity.

Model Validation: The predictive ability of the model is rigorously assessed using internal and external validation techniques.

Below is an interactive data table summarizing the statistical parameters of a representative 3D-QSAR model for pyrazine derivatives.

| Model Type | Alignment Method | r² (Conventional Correlation Coefficient) | q² (Predictive Correlation Coefficient) |

| Gaussian-based | Target-based (docked poses) | 0.93 | 0.67 |

| Field-based | Target-based (docked poses) | 0.92 | 0.60 |

This table illustrates the statistical validity of 3D-QSAR models developed for 8-amino-imidazo[1,5a]pyrazine derivatives as BTK inhibitors. scienceopen.comjapsonline.com

Case Studies of SAR in Drug Discovery for Pyrazine-Based Compounds

The application of SAR principles has been pivotal in the development of several pyrazine-based compounds as therapeutic agents. These case studies highlight how systematic structural modifications can lead to significant improvements in potency, selectivity, and pharmacokinetic properties.

Pyrazine Derivatives as Kinase Inhibitors:

Protein kinases are a major class of drug targets, and numerous pyrazine-based kinase inhibitors have been developed. tandfonline.com A key interaction for many of these inhibitors is the formation of hydrogen bonds between the aminopyrazine nitrogen atoms and the hinge region of the kinase ATP-binding pocket. acs.orgsemanticscholar.org

One illustrative case is the development of aminopyrazine inhibitors for the mitotic kinase Nek2. acs.orgsemanticscholar.org Starting from a high-throughput screening hit, SAR studies guided the optimization of the molecule. It was discovered that the aminopyrazine ring forms two crucial hydrogen bonds with the Nek2 hinge region. acs.orgsemanticscholar.org Further modifications, such as substitutions on a piperidine (B6355638) ring, led to a significant increase in potency and selectivity against other kinases like Plk1. acs.orgsemanticscholar.org The introduction of a thiophene (B33073) group in place of a trimethoxyphenyl moiety resulted in compounds with improved cell permeability. acs.orgsemanticscholar.org

Another example is the development of imidazo[1,2-a]pyrazine (B1224502) derivatives as Aurora kinase inhibitors. A combined study involving molecular docking, pharmacophore modeling, and 3D-QSAR was conducted on a series of these compounds to understand their structure-activity relationships. tandfonline.com The insights gained from this study facilitated the design of novel imidazo[1,2-a]pyrazine derivatives with predicted enhanced activities. tandfonline.com

The following table presents a summary of SAR findings for a series of imidazo[1,2-a]pyrazine Aurora kinase inhibitors.

| Compound Modification | Effect on Activity | Rationale |

| Introduction of acetic acid amides onto the pyrazole (B372694) ring | Influenced Aurora A/B selectivity and improved off-target kinase profile | Postulated to interact with different residues in the kinase binding site |

| Optimization of the solvent-accessible 8-position | Improved oral bioavailability and off-target kinase inhibition | Enhanced pharmacokinetic properties and reduced binding to unintended kinases |

This table summarizes key SAR findings from studies on imidazo[1,2-a]pyrazine Aurora kinase inhibitors. researchgate.net

Pyrazine Scaffolds in Natural Product Hybrids:

SAR studies have also been extensively applied to hybrid molecules incorporating a pyrazine ring with natural product scaffolds. These investigations aim to combine the favorable properties of both moieties to create novel therapeutic agents. For instance, hybrids of pyrazine with flavonoids and curcumin (B1669340) have been synthesized and evaluated for their antitumor activities. mdpi.comnih.gov The pyrazine ring in these hybrids often contributes to improved solubility and pharmacokinetic properties, while the natural product component provides the primary pharmacophore.

These case studies underscore the power of SAR and QSAR in the rational design of pyrazine-based drugs. By systematically exploring the chemical space around the pyrazine core, medicinal chemists can fine-tune the properties of these molecules to achieve desired therapeutic outcomes.

Medicinal Chemistry Applications of 5 Methoxypyrazin 2 Amine and Its Analogues

5-Methoxypyrazin-2-amine as a Pharmaceutical Intermediate and Building Block

In the field of pharmaceutical sciences, this compound is highly valued as a key intermediate. chemimpex.com Its structural characteristics are conducive to chemical modifications that can enhance the biological activity of newly synthesized compounds. chemimpex.com Medicinal chemists utilize this compound to construct more complex molecules, aiming to create novel pharmaceuticals with improved efficacy and selectivity. chemimpex.com The pyrazine (B50134) ring system is a common feature in many bioactive compounds, and the presence of the methoxy (B1213986) and amine groups on this scaffold provides reactive sites for further chemical elaboration. chemimpex.comchemimpex.com This adaptability makes it a cornerstone in the synthesis of molecules targeting a wide array of diseases, including neurological disorders, infectious diseases, and inflammatory conditions. chemimpex.com The stability and reactivity of the compound make it suitable for various formulations and a key player in the broader drug discovery and development landscape. chemimpex.com

Development of Bioactive Molecules and Targeted Therapies

The true value of this compound as a building block is demonstrated by the diverse therapeutic applications of its analogues. By modifying its core structure, researchers have developed a range of molecules with specific biological activities.

Analogues of this compound have shown notable potential as both antimicrobial and anti-inflammatory agents. Pyrimidine (B1678525) derivatives, which share structural similarities, have been investigated for their wide range of pharmacological effects, including antibacterial and antifungal activities. nih.govnih.gov Pyrazole (B372694) and pyrazoline derivatives, another related class of heterocyclic compounds, have also been extensively studied for their anti-inflammatory properties. mdpi.comrjpbr.com

Research into substituted benzofuran (B130515) pyrazole derivatives has identified compounds with significant anti-inflammatory and antibacterial activities. rasayanjournal.co.in Certain derivatives demonstrated oedema inhibition comparable to the standard drug ibuprofen, while others showed good antibacterial efficacy against both Gram-positive and Gram-negative organisms. rasayanjournal.co.in This highlights the potential of using pyrazine-related scaffolds to develop new treatments for infections and inflammatory conditions.

Table 1: In-vitro Antimicrobial Activity of Selected Pyrimidine Derivatives

| Compound | Target Organism | Activity (Inhibition Zone mm) | Reference Compound | Activity (Inhibition Zone mm) |

|---|---|---|---|---|

| Compound 5a | S. aureus | 15 | Ampicillin | 22 |

| Compound 5a | B. subtilis | 16 | Ampicillin | 25 |

| Compound 5a | E. coli | 14 | Ampicillin | 18 |

| Compound 5a | A. niger | 18 | Mycostatin | 21 |

| Compound 5a | C. albicans | 17 | Mycostatin | 20 |

Data synthesized from studies on pyrimidine analogues. nih.gov

The pyrazine framework is integral to the development of novel anticancer agents. nih.gov Pyrazine derivatives have been shown to be effective against a variety of human cancers by inhibiting enzymes, receptors, and other targets crucial for tumor growth. nih.gov For instance, novel 2-amino-1,3,5-triazine derivatives, which are structurally related to aminopyrazines, have been synthesized and screened for their antitumor activities. nih.gov One such compound demonstrated remarkable and potent activity against multiple cell lines, including leukemia, CNS cancer, and breast cancer. nih.gov

Furthermore, aminopyrazole derivatives have been successfully developed as potent kinase inhibitors for cancer therapy. nih.gov The recently approved drug Pirtobrutinib, a reversible inhibitor of Bruton Kinase (BTK), is used to treat mantle cell lymphoma and features a 5-aminopyrazole core. nih.gov In silico studies on other pyrazine derivatives have also identified potential inhibitors of PIM-1 kinase, a recognized drug target for cancer. bibliomed.org These examples underscore the therapeutic potential of aminopyrazine and its analogues in oncology.

Derivatives and analogues of aminopyrazines play a significant role in neuroscience, particularly in the modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs). wikipedia.org These receptors are involved in various physiological and pathological processes, making them important drug targets. nih.govnih.gov Partial agonists of the α4β2 nAChR subtype are of particular interest as they can elicit a moderate, sustained release of dopamine, which is beneficial in treating nicotine (B1678760) dependence. nih.gov

Varenicline is a well-known partial agonist at nicotinic acetylcholine receptors used as an aid in smoking cessation. nih.govdrugbank.com The therapeutic strategy behind such partial agonists is to reduce craving and withdrawal symptoms by providing moderate receptor stimulation while simultaneously blocking the effects of nicotine. nih.gov This dual action makes them a promising class of drugs for treating addiction and potentially other neurological disorders. nih.govnih.gov The development of these targeted agents often relies on heterocyclic scaffolds similar to this compound. chemimpex.com

Gamma-Secretase Modulation: In the search for treatments for Alzheimer's disease, gamma-secretase modulators (GSMs) have emerged as a promising therapeutic strategy. nih.gov Instead of inhibiting the enzyme, which can cause side effects, GSMs allosterically modulate its activity to reduce the production of the toxic amyloid-beta 42 (Aβ42) peptide. nih.gov Research has shown that introducing a methoxypyridine motif, a close analogue of methoxypyrazine, into a tetracyclic scaffold can improve both the activity in reducing Aβ42 and the drug-like properties of the molecules, such as solubility. nih.govnih.gov In vivo studies with a methoxypyridine-derived compound demonstrated a reduction of Aβ42 levels in the plasma and brain of transgenic mice, highlighting the potential of this chemical scaffold in developing disease-modifying therapies for Alzheimer's. nih.govnih.govresearchgate.net

Table 2: Activity of Selected Methoxypyridine-Derived Gamma-Secretase Modulators (GSMs)

| Compound | Aβ42 IC₅₀ (nM) | Aβ Total IC₅₀ (nM) | Solubility (µM) |

|---|---|---|---|

| Analog 22d | 18 | >10000 | 20.8 |

| Analog 46 | 41 | >10000 | 12.7 |

| Analog 51 | 62 | >10000 | 31.4 |

| Analog 64 | 14 | >10000 | 18.5 |

Data from in-vitro evaluation of novel methoxypyridine-containing scaffolds. nih.gov

CYP1B1 Inhibition: The enzyme Cytochrome P450 1B1 (CYP1B1) is overexpressed in many types of tumors and is involved in the metabolic activation of procarcinogens. mdpi.com This makes the inhibition of CYP1B1 a significant target for cancer chemotherapy and chemoprevention. mdpi.com Various molecules are being investigated for their ability to selectively inhibit this enzyme. While specific studies on this compound derivatives as CYP1B1 inhibitors are not prominent, the development of selective inhibitors often involves heterocyclic structures. For example, estrane (B1239764) derivatives bearing a pyridinyl core have been synthesized and evaluated as potent and selective CYP1B1 inhibitors. nih.gov The exploration of pyrazine-based structures for this target remains an area of interest in medicinal chemistry.

Drug Discovery and Development Pipeline

This compound and its analogues are valuable assets throughout the drug discovery and development pipeline. chemimpex.com The journey from an initial concept to a marketable drug is long and complex, and versatile building blocks are essential for success. The process often begins with the screening of compound libraries to identify "hits"—molecules that show activity against a specific biological target.

Once a hit is identified, medicinal chemists synthesize a series of analogues to establish a structure-activity relationship (SAR), which helps in optimizing the compound's potency, selectivity, and pharmacokinetic properties. The structural simplicity and reactive handles of this compound make it an ideal starting point for such optimization campaigns. chemimpex.com Its core can be systematically modified to explore how different functional groups affect biological activity, ultimately leading to the selection of a candidate drug for further preclinical and clinical development. chemimpex.com The successful development of kinase inhibitors and receptor modulators from related heterocyclic scaffolds illustrates the pivotal role such foundational molecules play in the pharmaceutical pipeline. nih.govnih.gov

Lead Compound Identification and Optimization

The journey of drug discovery often begins with the identification of a "hit" or "lead" compound—a molecule that demonstrates a desired biological activity. High-throughput screening (HTS) of large compound libraries is a common strategy for identifying such initial hits. Once a lead compound is identified, the process of lead optimization commences, which involves systematically modifying its chemical structure to enhance its potency, selectivity, and pharmacokinetic properties.

While a specific drug development program initiating with this compound as a publicly disclosed lead compound is not extensively detailed in the literature, its structural motifs are present in various compounds that have undergone optimization. The 2-aminopyrazine (B29847) core is a key pharmacophore in a multitude of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. For instance, in the development of Janus kinase (JAK) inhibitors, derivatives of N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amine were identified as selective JAK2 inhibitors. nih.gov Subsequent optimization efforts, which included ring-opening strategies and modifications to interact with the kinase solvent region, led to the discovery of more potent and selective analogues. nih.gov

The optimization process typically involves establishing a Structure-Activity Relationship (SAR), which delineates how changes in the chemical structure of a molecule affect its biological activity. This is often an iterative process of designing, synthesizing, and testing new analogues. For example, in the development of novel dual Mer/c-Met kinase inhibitors, a series of 2-substituted aniline (B41778) pyrimidine derivatives were synthesized and evaluated. mdpi.com This systematic approach allowed researchers to identify key structural features required for potent inhibition of both kinases.

The following table illustrates a hypothetical SAR study based on the optimization of a generic 2-aminopyrazine scaffold, demonstrating how modifications can influence inhibitory activity.

| Compound ID | R1-substituent | R2-substituent | Kinase Inhibition IC₅₀ (nM) |

| Lead-1 | H | H | 500 |

| Analogue-1a | Methyl | H | 250 |

| Analogue-1b | Phenyl | H | 150 |

| Analogue-1c | 4-Fluorophenyl | H | 75 |

| Analogue-2a | H | Methyl | 400 |

| Analogue-2b | H | Cyclopropyl | 300 |

| Analogue-2c | H | Morpholine | 100 |

| Optimized-1 | 4-Fluorophenyl | Morpholine | 10 |

This data is illustrative and does not represent a specific research study.

Preclinical Evaluation of this compound Derivatives

Following successful lead optimization, promising drug candidates undergo preclinical evaluation. This stage involves a series of in vitro and in vivo studies to assess the compound's efficacy, safety, and pharmacokinetic profile before it can be considered for human clinical trials.

The preclinical development of pyrazine-based compounds has been documented for various therapeutic areas. For instance, in the pursuit of novel treatments for myeloproliferative neoplasms, a selective JAK2 inhibitor, compound A8, which features a substituted pyrimidine-2-amine core, underwent preclinical evaluation. nih.gov This included assessments of its metabolic stability and in vivo pharmacokinetic properties. Compound A8 demonstrated significantly improved metabolic stability and oral bioavailability compared to the initial lead compound. nih.gov

Preclinical studies for anticancer agents often involve evaluating the compound's antiproliferative activity against a panel of cancer cell lines. In the development of Mer/c-Met dual inhibitors, compound 17c, a 2-substituted aniline pyrimidine derivative, exhibited significant antiproliferative effects across multiple cancer cell lines, including those from liver, breast, and colon cancers. mdpi.com Mechanistic studies further revealed that this compound could induce apoptosis (programmed cell death) and inhibit cell migration in a dose-dependent manner. mdpi.com

The table below summarizes key preclinical data for a hypothetical optimized derivative of this compound, illustrating the types of assessments conducted during this phase.

| Parameter | Result |

| In Vitro Potency | |

| Target Kinase IC₅₀ | 5 nM |

| Cell Proliferation IC₅₀ (MCF-7) | 50 nM |

| Pharmacokinetics (Mouse) | |

| Oral Bioavailability (F%) | 45% |

| Plasma Half-life (t₁/₂) | 4 hours |

| In Vivo Efficacy (Xenograft Model) | |

| Tumor Growth Inhibition (TGI) | 60% at 50 mg/kg |

| Safety Pharmacology | |

| hERG Channel Inhibition IC₅₀ | > 30 µM |

This data is illustrative and does not represent a specific research study.

Applications in Agricultural Chemistry

Role of 5-Methoxypyrazin-2-amine in Agrochemical Development

This compound, a derivative of pyrazine (B50134), is recognized for its role as a crucial building block in the synthesis of more complex and biologically active molecules for the agricultural sector. The pyrazine ring system is a feature of numerous compounds that exhibit a wide array of biological activities. In agrochemical research, the structural characteristics of this compound make it a valuable precursor for creating novel active ingredients.

The presence of both a methoxy (B1213986) group and an amine group on the pyrazine ring provides reactive sites for chemical modifications. This allows for the systematic alteration of the molecule to optimize its efficacy against specific agricultural targets, be it for regulating plant growth or combating pests and weeds. The stability of the pyrazine core, coupled with the reactivity of its functional groups, makes it a suitable scaffold for developing effective and environmentally conscious agrochemical solutions.

Formulation of Plant Growth Regulators

While direct application of this compound as a plant growth regulator is not its primary use, its derivatives have shown potential in this area. Plant growth regulators are substances that, in small concentrations, can modify plant physiological processes. They can influence everything from root development and shoot elongation to flowering and fruit ripening.

Research into pyrazine derivatives has indicated their potential to influence plant development. The structural similarities of some pyrazine-based compounds to naturally occurring plant hormones or their ability to interfere with hormonal signaling pathways are areas of active investigation. The development of synthetic plant growth regulators often involves creating molecules that can mimic or antagonize the effects of natural plant hormones. The versatile chemistry of this compound allows for the synthesis of a library of derivatives that can be screened for such regulatory activities.

Development of Pesticides and Herbicides

The most significant application of this compound in agricultural chemistry lies in its use as an intermediate for the synthesis of pesticides and herbicides. The pyrazine chemical class has yielded a number of commercially important agrochemicals.

One notable example of a successful pyrazine-based fungicide is Pyraziflumid. While not directly synthesized from this compound, its development highlights the potential of the pyrazine scaffold in creating potent fungicides. Pyraziflumid is a succinate (B1194679) dehydrogenase inhibitor (SDHI) that effectively controls a broad spectrum of plant diseases. jst.go.jpnih.govresearchgate.net The synthesis of such complex molecules often involves multiple steps, and intermediates with a pyrazine core are fundamental to this process.

In the realm of herbicides, analogues of pyrazinamide (B1679903), a close relative of this compound, have been evaluated for their weed control capabilities. Studies have shown that certain pyrazinamide analogues exhibit significant herbicidal activity against problematic weeds like yellow nutsedge. This suggests that the pyrazine-carboxamide structure is a promising framework for the discovery of new herbicides.

The development of novel pesticides and herbicides is a continuous effort to overcome challenges such as pest resistance and the need for more selective and environmentally benign solutions. The use of this compound and other pyrazine derivatives as starting materials allows chemists to explore a vast chemical space in search of the next generation of crop protection products. The structure-activity relationship studies of these compounds are crucial in identifying the key molecular features that lead to high efficacy and selectivity.

Below is a table summarizing the herbicidal activity of selected pyrazinamide analogues, demonstrating the potential of the pyrazine core in weed management.

| Compound | Application Rate (kg ai/ha) | Target Weed | Efficacy (%) |

| Analogue A | 3 | Yellow Nutsedge | 85 |

| Analogue B | 3 | Yellow Nutsedge | 92 |

| Analogue C | 3 | Yellow Nutsedge | 78 |

This data is illustrative and based on findings from research on pyrazinamide analogues for herbicidal use.

Advanced Research Areas and Emerging Applications

Material Science Applications of 5-Methoxypyrazin-2-amine

The exploration of pyrazine (B50134) derivatives in material science is a growing field, with researchers investigating their incorporation into novel polymers and coatings to achieve enhanced properties. While specific research on this compound in this area is not extensively documented, the general applications of pyrazine-containing polymers provide a strong indication of its potential.

Pyrazine derivatives are recognized for their ability to be integrated into polymer backbones, contributing to materials with improved thermal stability and specific electronic properties. The nitrogen atoms in the pyrazine ring can act as coordination sites for metal ions, leading to the formation of coordination polymers with interesting magnetic and electronic characteristics. It is hypothesized that this compound could serve as a valuable monomer or building block in the synthesis of such advanced materials. chemimpex.com The presence of the amino group provides a reactive site for polymerization reactions, such as polycondensation or addition polymerization, allowing for its incorporation into various polymer chains. The methoxy (B1213986) group can influence the polymer's solubility and processing characteristics.

The development of pyrazine-based polymers is an active area of research, with potential applications in electronic devices, sensors, and high-performance coatings. The thermal stability and chemical resistance of polymers can be enhanced by the rigid and aromatic nature of the pyrazine ring. chemimpex.com

Table 1: Potential Polymer Architectures Incorporating this compound

| Polymer Type | Potential Role of this compound | Anticipated Properties |

| Polyamides | Diamine monomer | High thermal stability, rigidity |

| Polyimides | Diamine monomer | Excellent thermal and chemical resistance |

| Coordination Polymers | Ligand for metal ions | Unique electronic and magnetic properties |

| Conductive Polymers | Monomer for electropolymerization | Electrical conductivity, sensing capabilities |

Biochemical Research Tool

The structural motifs present in this compound make it an intriguing candidate for use as a tool in biochemical research, particularly in studies related to enzyme inhibition and receptor binding. The pyrazine ring is a common scaffold in many biologically active compounds. nih.gov

Pyrazine derivatives have been extensively studied as inhibitors of various enzymes and as ligands for a range of biological receptors. The nitrogen atoms in the pyrazine ring can participate in hydrogen bonding and other non-covalent interactions within the active sites of enzymes or the binding pockets of receptors. While specific studies on this compound are limited, the broader class of pyrazine compounds has shown significant activity. For instance, various substituted pyrazines have been investigated as inhibitors of kinases, proteases, and other enzymes implicated in disease.

The amino and methoxy groups on the pyrazine ring of this compound can be crucial for its interaction with biological targets. These groups can be modified to optimize binding affinity and selectivity. The exploration of this compound and its derivatives in enzyme inhibition and receptor binding assays could lead to the discovery of new therapeutic agents or biological probes.

Table 2: Examples of Bioactive Pyrazine Derivatives and Their Targets

| Pyrazine Derivative | Biological Target | Reported Activity |

| Bortezomib | Proteasome | Anticancer agent |

| Glipizide | Sulfonylurea receptor | Antidiabetic agent |

| Pazinaclone | GABA-A receptor | Anxiolytic agent |

As a versatile chemical scaffold, this compound can be utilized as a starting material for the synthesis of a library of compounds to probe complex biological processes. chemimpex.com By systematically modifying its structure, researchers can investigate structure-activity relationships and identify key molecular features responsible for specific biological effects. This approach is instrumental in understanding the intricate mechanisms of cellular signaling pathways and disease progression. The use of such small molecules allows for the conditional and reversible perturbation of biological systems, providing valuable insights that are often not achievable through genetic methods alone.

Analytical Chemistry Applications

In the field of analytical chemistry, the purity and well-defined structure of a compound are paramount for its use as a standard. This compound, with its stable chemical nature, has the potential to be utilized in various analytical applications.

Reference standards are crucial for the validation and calibration of analytical methods, ensuring the accuracy and reliability of experimental results. While pyrazine itself is used as an analytical standard, the availability of substituted pyrazines like this compound as certified reference materials would be highly beneficial for the quantitative analysis of related compounds in various matrices, such as food, environmental, and biological samples. Its distinct spectroscopic and chromatographic properties would allow for its use in techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS). The development of analytical methods using this compound as a standard would facilitate the accurate quantification of this and structurally similar compounds in complex mixtures.

Table 3: Analytical Characteristics of Pyrazine (as an example for the class)

| Property | Value |

| Molecular Formula | C4H4N2 |

| Molecular Weight | 80.09 g/mol |

| Boiling Point | 115 °C |

| Melting Point | 53-57 °C |

| Appearance | White to light yellow crystalline solid |

Spectroscopic and Structural Characterization in Research Contexts

X-ray Crystallography Studies of Pyrazine (B50134) Derivatives

X-ray crystallography is a powerful technique for determining the exact arrangement of atoms within a crystalline solid. While specific crystallographic data for 5-Methoxypyrazin-2-amine is not extensively published, studies on closely related pyrazine derivatives provide a strong framework for understanding its likely structural characteristics.

Substituents on the pyrazine ring, such as the amino and methoxy (B1213986) groups in this compound, influence the molecule's electronic distribution and conformation. In similar structures, like 2-amino-5-methylpyridinium 3-aminobenzoate (B8586502), proton transfer can lead to changes in bond angles within the ring compared to the neutral molecule. researchgate.net The conformation of the methoxy group relative to the pyrazine ring is of particular interest, as rotation around the C-O bond can lead to different spatial arrangements.

Table 1: General Crystallographic Data for a Related Pyridine (B92270) Derivative Note: Data for 2-Amino-5-methylpyridinium 3-aminobenzoate is presented to illustrate typical crystallographic parameters for a related heterocyclic amine.

| Parameter | Value | Reference |

| Compound | 2-Amino-5-methylpyridinium 3-aminobenzoate | researchgate.net |

| Molecular Formula | C₆H₉N₂⁺·C₇H₆NO₂⁻ | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 10.0739 (2) | researchgate.net |

| b (Å) | 10.9620 (2) | researchgate.net |

| c (Å) | 11.9641 (2) | researchgate.net |

| β (°) | 113.148 (1) | researchgate.net |

| Volume (ų) | 1214.83 (4) | researchgate.net |

The amino group (-NH₂) and the pyrazine nitrogen atoms are capable of participating in hydrogen bonds, acting as both donors and acceptors. These interactions are critical in dictating how the molecules pack together in the crystal lattice, forming complex supramolecular architectures. nih.gov

In pyrazine-based compounds, intermolecular hydrogen bonds are common and significantly influence the physical properties of the solid. nih.govbeilstein-journals.org For instance, in the crystal structure of 2-amino-5-methylpyridinium 3-aminobenzoate, the amino group and the protonated ring nitrogen form N—H⋯O hydrogen bonds with the carboxylate group of the anion, creating distinct ring motifs. researchgate.net These motifs then connect to form a two-dimensional network, which is further stabilized by π-π stacking interactions between the aromatic rings. researchgate.net It is highly probable that this compound would exhibit similar N—H⋯N or N—H⋯O hydrogen bonding patterns, linking molecules into chains or sheets. The methoxy group's oxygen atom could also potentially act as a hydrogen bond acceptor.

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are essential for confirming the identity and structure of molecules like this compound, especially in non-crystalline states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the two protons on the pyrazine ring, a signal for the protons of the methoxy group (-OCH₃), and a signal for the protons of the amino group (-NH₂). The chemical shifts (δ) and coupling constants (J) of the ring protons would be characteristic of their positions relative to the electron-donating amino group and the electron-withdrawing nitrogen atoms.

Table 2: Predicted and Experimental ¹H NMR Chemical Shifts for Related Pyrazine and Pyridine Compounds Note: As experimental data for this compound is not readily available, data for related compounds are shown for illustrative purposes.

| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Solvent | Reference |

| 2-Methylpyrazine | Ring Protons | 8.38 - 8.57 | CDCl₃ | chemicalbook.com |

| -CH₃ | 2.57 | CDCl₃ | chemicalbook.com | |

| 2-Amino-5-methylpyridine | Ring Protons | 6.32, 7.12, 7.79 | CDCl₃ | chemicalbook.com |

| -CH₃ | 2.12 | CDCl₃ | chemicalbook.com | |

| -NH₂ | 4.67 | CDCl₃ | chemicalbook.com |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. In high-resolution mass spectrometry (HRMS), the exact mass can be measured with high precision, allowing for the unambiguous determination of the elemental composition. The computed exact mass of this compound (C₅H₇N₃O) is 125.0589 Da. nih.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. When a molecule is ionized in the mass spectrometer, it often breaks apart into characteristic fragment ions. chemguide.co.uk For aromatic amines, a common fragmentation pathway involves the loss of a neutral molecule of ammonia (B1221849) (NH₃). hnxb.org.cn The fragmentation of this compound would likely show a molecular ion peak (M⁺) at m/z 125, followed by fragmentation peaks corresponding to the loss of radicals such as methyl (•CH₃) from the methoxy group or the loss of neutral molecules like HCN.

Table 3: Key Mass Spectrometry Data for this compound and a Related Compound

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Exact Mass (Da) | Key Features in MS | Reference |

| This compound | C₅H₇N₃O | 125.13 | 125.0589 | Expected M⁺ at m/z 125 | nih.gov |

| 2-Amino-5-methylpyridine | C₆H₈N₂ | 108.14 | 108.0687 | M⁺ at m/z 108, major fragment at m/z 80 | nih.gov |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure, optimized geometry, and various physicochemical properties of a molecule. Methods like Density Functional Theory (DFT) are frequently used for pyrazine (B50134) derivatives to provide a detailed understanding of their molecular orbitals and charge distributions. mostwiedzy.plresearchgate.net

The optimized molecular geometry of 5-Methoxypyrazin-2-amine can be calculated to predict bond lengths, bond angles, and dihedral angles. These calculations typically show that the pyrazine ring is planar, consistent with experimental data for related pyrazine compounds. thieme-connect.de The introduction of the amino and methoxy (B1213986) groups induces slight changes in the ring's geometry compared to unsubstituted pyrazine, affecting C-N and C-C bond lengths due to electronic effects.

A key aspect of quantum chemical calculations is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity. For substituted pyrazines, these parameters are sensitive to the nature and position of the substituents.

| Parameter | Description | Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating capability of the molecule. The amino and methoxy groups are expected to raise the HOMO energy, making the molecule a better electron donor compared to unsubstituted pyrazine. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting capability. The pyrazine ring is inherently electron-deficient, and this character is reflected in the LUMO energy. |

| ΔE (LUMO-HOMO) | Energy Gap | Represents the chemical reactivity and stability. A smaller gap implies higher reactivity. Substituents significantly modulate this value. researchgate.net |

| Dipole Moment (µ) | Measure of the overall polarity of the molecule | Influences intermolecular interactions, solubility, and binding affinity with biological targets. |

| Electronegativity (χ) | The power of an atom to attract electrons to itself | Provides insight into the overall electronic character of the molecule. |

| Global Hardness (η) | Resistance to change in electron distribution | A higher value indicates greater stability and lower reactivity. |

Note: The values in this table are conceptual representations for substituted pyrazines. Actual values would be obtained from specific DFT calculations (e.g., using B3LYP functional with a 6-31+G basis set). mostwiedzy.pl*

Molecular Dynamics Simulations of Pyrazine-Based Systems

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. youtube.com This technique provides a dynamic view of molecular systems, offering insights into conformational changes, intermolecular interactions, and solvation effects that are not apparent from static quantum chemical calculations. nih.govrsc.org

For pyrazine-based systems like this compound, MD simulations are particularly useful for understanding their behavior in solution and their interactions with biological macromolecules such as proteins. nih.govnih.gov Studies on pyrazine derivatives interacting with proteins have shown that the pyrazine moiety can engage in a variety of important non-covalent interactions. nih.govaun.edu.eg These include:

Hydrogen Bonds: The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, while the hydrogen atom of the amino group in this compound can act as a hydrogen bond donor. nih.gov

Van der Waals Forces: These are primary forces that contribute to the binding between pyrazine compounds and amino acid residues in a protein's binding site. nih.gov

π-Interactions: The aromatic pyrazine ring can participate in π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine) and π-alkyl interactions with non-aromatic residues. nih.govnih.gov

MD simulations can track the stability of these interactions over nanoseconds, revealing the preferred binding modes and the conformational flexibility of the ligand within a binding pocket. frontiersin.org Furthermore, simulations in an explicit solvent like water can elucidate the role of solvent molecules in mediating protein-ligand interactions and stabilizing the solvated structure of this compound. chemrxiv.org

| Simulation Aspect | Information Gained | Relevance to this compound |

| Conformational Analysis | Identifies stable conformations of the molecule and the rotational barriers of its substituents (e.g., the methoxy group). colostate.edu | Predicts the molecule's shape and flexibility in different environments, which is crucial for receptor binding. |

| Solvation Shell Analysis | Characterizes the structure and dynamics of solvent molecules (e.g., water) around the solute. | Helps understand solubility and the energetic contributions of solvation to binding processes. |

| Protein-Ligand Binding | Simulates the dynamic interactions between the molecule and a target protein, calculating binding energies and identifying key interacting residues. nih.govnih.gov | Provides a mechanistic understanding of how the compound might exert a biological effect and guides the design of more potent analogues. |

| Radial Distribution Functions | Describes how the density of surrounding atoms varies as a function of distance from a reference atom. | Quantifies the strength and nature of intermolecular interactions in solution. nih.gov |

Prediction of Chemical Reactivity and Reaction Mechanisms

Computational methods are invaluable for predicting the chemical reactivity of a molecule, identifying which sites are most likely to participate in chemical reactions, and elucidating potential reaction mechanisms. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP) The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the molecule's surface. uni-muenchen.de It is used to predict how a molecule will interact with other charged species. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are favorable for nucleophilic attack. wolfram.comchemrxiv.org For this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyrazine ring and the oxygen of the methoxy group, indicating these are primary sites for electrophilic interaction (e.g., protonation). ias.ac.in The hydrogen atoms of the amino group would exhibit positive potential.

Fukui Functions and Local Reactivity Descriptors For a more quantitative prediction of reactivity at specific atomic sites, local reactivity descriptors derived from DFT, such as Fukui functions, are used. researchgate.net The Fukui function indicates the change in electron density at a particular point in the molecule when the total number of electrons is changed.

The nucleophilic Fukui function (f+) identifies the sites most susceptible to a nucleophilic attack.

The electrophilic Fukui function (f-) identifies the sites most susceptible to an electrophilic attack.

By calculating these indices for each atom in this compound, one can rank the reactivity of different sites. For instance, calculations on similar substituted pyrazines often reveal that specific carbon atoms in the ring are the most likely targets for nucleophilic substitution, a common reaction for electron-deficient pyrazine rings. thieme-connect.dechemrxiv.org

| Atom/Region | Predicted Reactivity | Computational Indicator |

| Ring Nitrogen Atoms | Susceptible to electrophilic attack (e.g., protonation, alkylation). slideshare.net | High negative potential on MEP map; High f- value. |

| Ring Carbon Atoms | Susceptible to nucleophilic attack, especially at positions without substituents. thieme-connect.de | Positive potential on MEP map; High f+ value. |

| Amino Group (N-atom) | Can act as a nucleophile. | Negative potential on MEP map. |

| Amino Group (H-atoms) | Can be abstracted by strong bases. | Positive potential on MEP map. |

| Methoxy Group (O-atom) | Site for electrophilic attack. | High negative potential on MEP map. |

Note: This table represents generalized predictions based on the electronic properties of the functional groups and the pyrazine core.

Computational studies can also model entire reaction pathways, for example, by calculating the transition state structures and activation energies for proposed reactions. researchgate.net This allows for the theoretical validation of plausible reaction mechanisms, such as electrophilic aromatic substitution or nucleophilic aromatic substitution, providing a deeper understanding of the chemical behavior of this compound. nih.gov

Patents and Intellectual Property Landscape in 5 Methoxypyrazin 2 Amine Research

Analysis of Patent Literature related to 5-Methoxypyrazin-2-amine

An analysis of the patent literature reveals that this compound is a valuable intermediate in the synthesis of a variety of biologically active compounds, particularly in the pharmaceutical industry. While patents specifically claiming this compound as a novel composition of matter are less common due to its likely prior art status, its appearance in the patent literature is primarily as a reactant or key building block in the synthesis of more complex, patentable molecules.

A notable example is the international patent application WO2009044162A1, which describes the synthesis of pyrazin-2-yl-pyridin-2-yl-amine and pyrazin-2-yl-pyrimidin-4-yl-amine compounds as inhibitors of Checkpoint Kinase 1 (CHK1). google.com In this patent, this compound is explicitly used as a reactant in the preparation of these novel biarylamine compounds, which are claimed for their potential in cancer therapy. google.com The claims in this patent are directed towards the final compounds and their use in treating proliferative diseases, with this compound being a crucial, but not the claimed, component.

Another significant patent, EP2604604A1, discloses benzofuranyl derivatives as glucokinase inhibitors for the potential treatment of diabetes. In this patent, the 5-methoxypyrazin-2-yl moiety is listed as a possible substituent (R3) in the claimed compounds. This indicates the importance of the methoxypyrazine scaffold, derivable from this compound, in achieving the desired biological activity.